1-Phenylcyclopentane-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

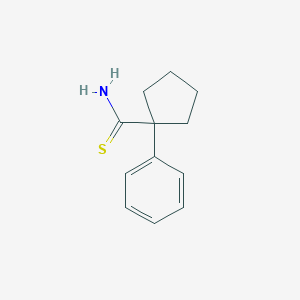

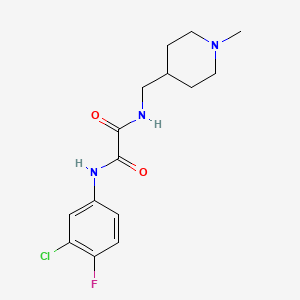

1-Phenylcyclopentane-1-carbothioamide is an organic compound with the molecular formula C12H15NS . It has a molecular weight of 205.32 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NS/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 205.32 . For more detailed physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) .Aplicaciones Científicas De Investigación

Antidepressant Activity

A study on the synthesis and evaluation of antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed that derivatives of this class showed promising antidepressant effects. Specifically, certain compounds significantly reduced immobility time in both forced swimming and tail suspension tests without affecting baseline locomotion, suggesting their potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Corrosion Inhibition

Research on the corrosion inhibition of mild steel in acid medium demonstrated that newly synthesized pyrazole carbothioamide heterocycles, including variants of 1-Phenylcyclopentane-1-carbothioamide, effectively prevented corrosion. These compounds strongly adsorbed on the metal surface, suggesting their utility in industrial applications to protect against acid-mediated corrosion (Boudjellal, Ouici, Guendouzi, Benali, & Sehmi, 2020).

Modification of Physicochemical Properties

The introduction of bicycloalkyl groups, related to the structural motifs of this compound, into drug candidates has been shown to improve their physicochemical properties. Specifically, replacing an aromatic ring with a bicyclo[1.1.1]pentane group can significantly enhance aqueous solubility and reduce nonspecific binding, offering advantages in the development of imaging agents and drug molecules (Auberson et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) and its evaluation for antimicrobial, antioxidant, and brine shrimp lethality bioassay demonstrated that the compound exhibited significant brine shrimp lethality, indicating its potential for further investigation in pharmacological studies, although it showed no antimicrobial activity against the tested strains (Hossain, Abedin, & Bachar, 2012).

Antimicrobial Evaluation

Another study synthesized novel N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and evaluated their antibacterial activities. Some of these compounds showed promising antibacterial properties, highlighting their potential for further development as antimicrobial agents (Pitucha et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-phenylcyclopentane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLSUXYHTBCOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)

![N-(2-Amino-2-oxoethyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]-N-methylbenzamide](/img/structure/B2724329.png)

![N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724333.png)

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2724336.png)

![3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2724344.png)

![ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2724347.png)